Miraluma

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

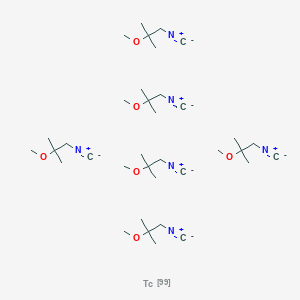

C36H66N6O6Tc |

|---|---|

Molecular Weight |

777.9 g/mol |

IUPAC Name |

1-isocyano-2-methoxy-2-methylpropane;technetium-99 |

InChI |

InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;/i;;;;;;1+1 |

InChI Key |

KNMLZCYLMYOYBD-KTTJZPQESA-N |

Isomeric SMILES |

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[99Tc] |

Canonical SMILES |

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc] |

Synonyms |

2-methoxyisobutylisonitrile RP 30 RP-30 |

Origin of Product |

United States |

Foundational & Exploratory

Miraluma's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miraluma, the brand name for Technetium (99mTc) sestamibi, is a lipophilic cationic radiopharmaceutical agent. While its primary clinical use is in myocardial perfusion imaging, it exhibits preferential accumulation in malignant tissues, a characteristic that has prompted investigation into its mechanism of action within cancer cells. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways through which this compound exerts its effects on cancer cells, including its role in inducing apoptosis and its interaction with multidrug resistance proteins. The information presented herein is intended to support further research and drug development efforts in oncology.

Cellular Uptake and Mitochondrial Accumulation

The initial step in this compound's mechanism of action is its passive diffusion across the plasma membrane and subsequent accumulation within the mitochondria of cancer cells. This process is primarily driven by the negative transmembrane potentials of both the plasma and mitochondrial membranes.[1][2] Cancer cells, due to their high metabolic rate, typically maintain a more negative mitochondrial membrane potential compared to normal cells, which facilitates the preferential sequestration of the positively charged this compound complex within these organelles.[1]

Induction of Apoptosis

At sufficient intracellular concentrations, this compound can trigger programmed cell death, or apoptosis, in cancer cells.[1][3][4] This has been observed in in-vitro studies on various cancer cell lines, including breast and prostate cancer.[1][4] The apoptotic cascade appears to be initiated by the disruption of mitochondrial homeostasis resulting from the high concentration of this compound.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The accumulation of this compound within the mitochondria is believed to induce mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Key molecular players in this process include:

-

Apoptosis-Inducing Factor (AIF): Studies have shown an increase in the expression of AIF in cancer cells treated with this compound.[5] AIF is a mitochondrial flavoprotein that, upon its release into the cytoplasm, translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.

-

Caspase-3: A significant increase in the expression of the effector caspase, caspase-3, has been observed in cancer cells following treatment with high concentrations of this compound.[1][5] Caspase-3 is a key executioner of apoptosis, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:

Interaction with P-glycoprotein (MDR1)

This compound is a known substrate of P-glycoprotein (Pgp), an ATP-dependent efflux pump encoded by the multidrug resistance gene 1 (MDR1).[6][7] Pgp is overexpressed in many cancer types and is a major contributor to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cancer cell. The efflux of this compound by Pgp can lead to reduced intracellular accumulation and, consequently, diminished apoptotic effects.

Conversely, this interaction allows this compound to be used as an imaging agent to assess Pgp activity in tumors. A rapid washout of this compound from a tumor is indicative of high Pgp activity and may predict a poor response to chemotherapy.[8]

Overcoming Resistance with P-glycoprotein Inhibitors

The co-administration of Pgp inhibitors, such as cyclosporine A, has been shown to block the efflux of this compound, leading to its increased intracellular retention in cancer cells.[8] This suggests a potential therapeutic strategy to enhance the efficacy of both this compound as a potential therapeutic agent and other chemotherapies that are Pgp substrates.

The logical relationship between this compound, P-glycoprotein, and its inhibitors is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize the quantitative data from in-vitro studies on the effects of this compound on breast cancer (BT-474) and prostate cancer (PC3) cell lines.

Table 1: Effect of this compound on Apoptosis in BT-474 Breast Cancer Cells [1][3][4][9][10]

| This compound Concentration | Incubation Time (hours) | Observation |

| 10 µg/mL | 24 | Significant decrease in proliferation index |

| 10 µg/mL | 48 | Significant increase in caspase-3 positive cells |

| 10 µg/mL | 72 | Number of caspase-3 positive cells exceeds Ki67 positive cells |

| 1 µg/mL | 24-120 | No significant effect on apoptosis |

| 0.1 µg/mL | 24-120 | No significant effect on apoptosis |

Table 2: Effect of this compound on Apoptosis in PC3 Prostate Cancer Cells [5]

| This compound Concentration | Incubation Time (hours) | Observation |

| 10 µg/mL | 48 | Significant increase in caspase-3 and AIF positive cells |

| 1 µg/mL | 24-120 | No significant effect on apoptosis |

| 0.1 µg/mL | 24-120 | No significant effect on apoptosis |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: BT-474 (human breast carcinoma) and PC3 (human prostate adenocarcinoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared and diluted in the culture medium to the desired final concentrations (e.g., 0.1, 1, and 10 µg/mL).

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allowed to adhere overnight. The culture medium is then replaced with the this compound-containing medium, and the cells are incubated for various time points (e.g., 24, 48, 72, 120 hours).

Immunocytochemistry for Caspase-3 and AIF

-

Fixation: Cells grown on chamber slides are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for cleaved caspase-3 or AIF overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Visualization: The slides are mounted with a mounting medium containing DAPI for nuclear counterstaining and visualized using a fluorescence microscope.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated with primary antibodies against caspase-3, AIF, or a loading control (e.g., β-actin) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for Western blot analysis:

Conclusion

The mechanism of action of this compound in cancer cells is multifaceted, involving preferential mitochondrial accumulation driven by the cell's bioenergetic state, induction of the intrinsic apoptotic pathway at high concentrations, and interaction with the P-glycoprotein efflux pump. These characteristics not only provide a rationale for its use in cancer imaging but also suggest its potential as a therapeutic agent, particularly in combination with Pgp inhibitors. Further research is warranted to fully elucidate the upstream signaling events following mitochondrial accumulation and to explore the therapeutic efficacy of this compound in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. [99mtc]tc-sestamibi bioaccumulation can induce apoptosis in breast cancer cells: Molecular and clinical perspectives [art.torvergata.it]

- 5. benchchem.com [benchchem.com]

- 6. 99mTc-sestamibi is a substrate for P-glycoprotein and the multidrug resistance-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of the multidrug resistance P-glycoprotein: detection with technetium-99m-sestamibi in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of P-glycoprotein function inhibition with cyclosporine A on the biodistribution of Tc-99m sestamibi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Sestamibi Accumulation in Mitochondria: A Technical Guide to its Dependence on Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Technetium-99m Sestamibi (Sestamibi), a lipophilic cation, is a widely utilized radiopharmaceutical agent primarily known for its application in myocardial perfusion imaging. Its diagnostic and research utility is intrinsically linked to its accumulation within the mitochondria of cells, a process governed by the mitochondrial membrane potential (ΔΨm). This technical guide provides an in-depth exploration of the core mechanisms underpinning Sestamibi uptake, its direct correlation with ΔΨm, and the experimental methodologies used to investigate this phenomenon. We will delve into the quantitative relationship between Sestamibi retention and mitochondrial bioenergetics, detail experimental protocols for its measurement, and explore key signaling pathways that modulate ΔΨm, thereby influencing Sestamibi accumulation.

The Core Mechanism: Sestamibi and the Mitochondrial Membrane Potential

Sestamibi's journey into the mitochondrial matrix is a passive process driven by the substantial negative electrochemical gradient across the inner mitochondrial membrane.[1][2] As a lipophilic, cationic molecule, Sestamibi readily crosses the plasma membrane and subsequently accumulates in the mitochondria, which act as the cell's "powerhouses."[3] The driving force for this accumulation is the highly negative mitochondrial membrane potential, typically ranging from -150 to -180 mV.[4] This potential is generated by the electron transport chain, which pumps protons out of the mitochondrial matrix, creating a significant electrochemical gradient.

The relationship between Sestamibi uptake and ΔΨm is direct and proportional: a higher, more negative ΔΨm results in greater Sestamibi accumulation, while a decrease or dissipation of this potential leads to reduced uptake and faster clearance.[5] This principle is fundamental to its use in imaging, where regions of high metabolic activity and healthy mitochondrial function exhibit strong Sestamibi signals. Conversely, areas with compromised mitochondrial function, such as in ischemic tissue or certain types of cancer with high expression of efflux pumps, show diminished Sestamibi retention.[2][6]

The pivotal role of ΔΨm in Sestamibi accumulation is unequivocally demonstrated by the use of mitochondrial uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP). These agents disrupt the proton gradient, leading to a rapid dissipation of the mitochondrial membrane potential and a significant release of accumulated Sestamibi.[7]

Quantitative Data: Sestamibi Uptake and Mitochondrial Depolarization

The following tables summarize quantitative data from studies investigating the impact of mitochondrial membrane potential on Sestamibi accumulation.

| Treatment | Cell/Tissue Type | Effect on Sestamibi Accumulation | Reference |

| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Human Parathyroid Tissue | 84.96% release of Sestamibi from the mitochondrial component and 73.86% release from tissue fragment components. | [7] |

| High Extracellular K+ (depolarizes plasma membrane) | Langendorff perfused rat hearts | Shifted sarcolemmal membrane potential to a lower voltage, impacting the overall driving force for Sestamibi uptake. | [8] |

| CCCP (depolarizes mitochondrial membrane) | Langendorff perfused rat hearts | Significantly reduced mitochondrial membrane potential and, consequently, Sestamibi retention. | [8] |

| Condition | Tissue Type | Sestamibi Uptake (Median Maximum Standardized Uptake Value) | Washout Rate (h⁻¹) | Reference |

| Early Phase | ||||

| Parathyroid Adenoma | Human Parathyroid | 6.43 ± 3.78 | 0.26 ± 0.16 | [9] |

| Thyroid Tissue | Human Thyroid | 4.43 ± 1.93 | 0.42 ± 0.18 | [9] |

| Delayed Phase | ||||

| Parathyroid Adenoma | Human Parathyroid | 3.40 ± 3.09 | - | [9] |

| Thyroid Tissue | Human Thyroid | 1.84 ± 1.05 | - | [9] |

Experimental Protocols

Measurement of Sestamibi Uptake in Cultured Cells

This protocol outlines a general procedure for quantifying the uptake of radiolabeled Sestamibi in adherent cell cultures.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Radiolabeled 99mTc-Sestamibi

-

Scintillation fluid

-

Scintillation counter

-

6-well or 12-well cell culture plates

-

Mitochondrial uncoupler (e.g., CCCP) for control experiments

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Pre-incubation: Gently wash the cells twice with pre-warmed PBS. Add fresh, serum-free medium to each well and incubate for 30 minutes at 37°C to equilibrate.

-

Initiation of Uptake: Add a known concentration of 99mTc-Sestamibi to each well. For control wells to determine the effect of membrane potential, pre-treat with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 15-30 minutes) before adding Sestamibi.

-

Incubation: Incubate the plates at 37°C for the desired time points (e.g., 15, 30, 60, 120 minutes) to determine uptake kinetics.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent) to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the Sestamibi uptake as counts per minute (CPM) per milligram of protein or per number of cells. Protein concentration can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent probes are commonly used to measure ΔΨm. Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

TMRE stock solution (in DMSO)

-

Fluorescence microscope, flow cytometer, or plate reader

-

CCCP (for control)

Procedure:

-

Cell Preparation: Culture cells on glass-bottom dishes (for microscopy) or in multi-well plates (for plate reader or flow cytometry).

-

Dye Loading: Incubate the cells with a working concentration of TMRE (typically 25-100 nM) in complete medium for 15-30 minutes at 37°C.

-

Control Group: For a positive control for depolarization, treat a subset of cells with CCCP (e.g., 10 µM) for 10-15 minutes prior to or during TMRE incubation.

-

Imaging/Measurement:

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters for red fluorescence. Healthy cells with a high ΔΨm will exhibit bright red mitochondrial staining. CCCP-treated cells will show a significant reduction in fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. A decrease in fluorescence intensity in the red channel indicates mitochondrial depolarization.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: Quantify the fluorescence intensity and compare the values between control and treated cells.

Signaling Pathways Modulating Mitochondrial Membrane Potential and Sestamibi Accumulation

Several key signaling pathways converge on the mitochondria to regulate their function, including the maintenance of ΔΨm. Understanding these pathways is crucial for interpreting Sestamibi uptake data and for developing therapeutic strategies that target mitochondrial bioenergetics.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor of the cell.[10] When cellular AMP/ATP ratios increase, indicating low energy status, AMPK is activated. Activated AMPK orchestrates a metabolic switch to conserve ATP, which can indirectly affect ΔΨm. For instance, AMPK can promote mitochondrial biogenesis and regulate mitochondrial fission and fusion, processes that are critical for maintaining a healthy mitochondrial network and a stable membrane potential.[11][12]

References

- 1. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. radiopaedia.org [radiopaedia.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Rapid accumulation of Akt in mitochondria following phosphatidylinositol 3-kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation of 99mTc-sestamibi uptake in renal masses with mitochondrial content and multi-drug resistance pump expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro accumulation of technetium-99m-sestamibi in human parathyroid mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Quantitative analysis of technetium-99m-sestamibi uptake and washout in parathyroid scintigraphy supports dual mechanisms of lesion conspicuity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How AMPK and PKA Interplay to Regulate Mitochondrial Function and Survival in Models of Ischemia and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Miraluma (Technetium Tc99m Sestamibi): A Technical Guide for In Vitro and In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miraluma, the brand name for the radiopharmaceutical agent Technetium Tc99m Sestamibi, is a crucial tool in diagnostic imaging, particularly in the fields of cardiology and oncology.[1][2][3] While primarily utilized for in vivo applications such as scintimammography and myocardial perfusion imaging, its underlying biological properties and mechanism of action are of significant interest for researchers and drug development professionals. This technical guide provides an in-depth overview of the core biological and physical characteristics of this compound, its mechanism of cellular uptake, and established protocols for its use, with a focus on aspects relevant to both in vitro and in vivo studies.

Physicochemical Properties

This compound is a coordination complex of the radioisotope Technetium-99m (Tc99m) with the ligand 2-methoxy isobutyl isonitrile (MIBI).[1] The precise structure of the technetium complex is [Tc99m(MIBI)6]+.[1] The kit for its preparation contains a sterile, non-pyrogenic, lyophilized mixture of Tetrakis (2-methoxy isobutyl isonitrile) Copper (I) tetrafluoroborate, Sodium Citrate Dihydrate, L-Cysteine Hydrochloride Monohydrate, Mannitol, and Stannous Chloride Dihydrate.[1] Reconstitution with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection yields the final product for intravenous administration.[1]

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Reference |

| Chemical Structure | [Tc99m(MIBI)6]+ | [1] |

| Physical Half-life of Tc99m | 6.02 hours | [1] |

| pH (prior to lyophilization) | 5.3 to 5.9 | [1] |

| pH (reconstituted product) | 5.0 - 6.0 | [1] |

| Protein Binding (plasma) | < 1% | [1] |

Mechanism of Cellular Uptake and Retention

The biological activity of this compound is predicated on its ability to be selectively taken up and retained by certain cell types, which forms the basis of its diagnostic utility.

Cellular Uptake

Technetium Tc99m Sestamibi is a lipophilic cation.[1] Its uptake into cells is driven by both plasma membrane and mitochondrial membrane potentials. Animal studies have indicated that the uptake is not dependent on the sodium pump mechanism.[1]

Subcellular Localization and Retention

Following its entry into the cell, Tc99m Sestamibi localizes and is retained within the mitochondria.[1] This retention is attributed to the electrostatic interactions between the cationic complex and the negative transmembrane potential of the inner mitochondrial membrane. The clinical relevance of this specific mitochondrial retention is a key aspect of its mechanism.[1] The agent is excreted without any evidence of metabolism.[1]

Caption: Cellular uptake and mitochondrial sequestration of this compound.

Pharmacokinetics and Biodistribution

The in vivo behavior of this compound is characterized by rapid blood clearance and specific organ uptake.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Condition | Value | Reference |

| Blood Clearance (t1/2, fast component) | Rest | 4.3 minutes | [1][2] |

| Exercise | 1.6 minutes | [1][2] | |

| Circulating Dose (5 minutes post-injection) | - | ~8% | [1] |

| Myocardial Biological Half-life | Rest or Exercise | ~6 hours | [1] |

| Liver Biological Half-life | Rest or Exercise | ~30 minutes | [1] |

Table 3: Organ Biodistribution (% of Injected Dose)

| Organ | Condition | % of Injected Dose | Reference |

| Myocardium | Rest | 1.2% | [1] |

| Exercise | 1.5% | [1] |

The primary route of clearance for Tc99m Sestamibi is the hepatobiliary system, with activity appearing in the intestines within an hour of injection.[1] Approximately 27% of the injected dose is excreted in the urine, and about 33% is cleared through the feces within 48 hours.[1]

Experimental Protocols

While detailed in vitro protocols for studying this compound's direct effects on cellular signaling pathways are not its primary application, its use in scintimammography provides a well-established in vivo experimental protocol.

Scintimammography (this compound Scan) Protocol

Scintimammography is a non-invasive diagnostic imaging technique used as an adjunct to mammography to evaluate breast lesions.[3][4][5]

Patient Preparation: No specific patient preparation, such as fasting, is required.

Radiopharmaceutical Administration:

-

A dose of Technetium Tc99m Sestamibi is administered intravenously.[6]

-

The injection is typically given in the arm contralateral to the breast with the suspected lesion.[5]

-

A saline flush is administered to ensure the complete delivery of the radiopharmaceutical.[7]

Imaging Procedure:

-

Imaging begins approximately 10 minutes after the injection.[7]

-

The patient is positioned for imaging, which may include prone or supine positions.[7]

-

A gamma camera is used to acquire images of the breasts.[3][6]

-

Multiple views are obtained, typically including lateral and anterior images of both breasts.[7]

Mechanism of Imaging: Malignant breast tissues often exhibit increased metabolic activity and blood flow, leading to a higher accumulation of Tc99m Sestamibi compared to normal breast tissue.[6] This differential uptake allows for the visualization of potential tumors.

Caption: A simplified workflow of the this compound scintimammography procedure.

Signaling Pathways in Relevant Pathologies

While this compound itself is not known to directly modulate specific signaling pathways as a therapeutic agent, its use in cancer imaging is relevant to pathologies characterized by dysregulated signaling. In breast cancer, several key signaling pathways are often altered, contributing to tumor growth, proliferation, and survival. These include:

-

PI3K/Akt/mTOR Pathway: Frequently hyperactivated in breast cancer, this pathway plays a crucial role in cell growth, proliferation, and survival.[8][9]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation and the activation of transcription factors.[8]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway can affect cell adhesion, migration, and invasion.[10]

-

Hedgehog (Hh) Signaling Pathway: This pathway is implicated in angiogenesis and the maintenance of cancer stem cell phenotypes.[10]

The increased metabolic activity and perfusion in tumors with these activated pathways contribute to the enhanced uptake of this compound, forming the basis of its diagnostic utility.

Caption: Interconnected signaling pathways often dysregulated in breast cancer.

Conclusion

This compound (Technetium Tc99m Sestamibi) is a valuable diagnostic agent whose utility is rooted in its fundamental biological properties, particularly its cellular uptake and mitochondrial retention. While not a modulator of signaling pathways, its accumulation is indicative of the altered metabolic states often associated with dysregulated signaling in cancerous tissues. This guide provides a foundational understanding of this compound's characteristics and applications, offering a resource for researchers and professionals in drug development and diagnostic imaging.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. This compound (Technetium Tc99m sestamibi): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. New Data on Breast Imaging Using Cardiolite® to be Presented at ASCO Breast Cancer Symposium | Lantheus Holdings, Inc. [investor.lantheus.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. imaginis.com [imaginis.com]

- 6. content.highmarkprc.com [content.highmarkprc.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]

Exploring Miraluma for Novel Molecular Imaging Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Technetium-99m Sestamibi (Miraluma) is a well-established radiopharmaceutical agent, widely utilized in clinical practice for myocardial perfusion, parathyroid, and breast imaging.[1] Its accumulation in tissues is primarily driven by mitochondrial and plasma membrane potentials, making it a sensitive indicator of cellular metabolic activity and viability.[1] Beyond its current diagnostic applications, the unique biophysical properties of this compound present a significant opportunity for researchers and drug development professionals to explore novel molecular imaging targets. This technical guide delves into the core mechanisms of this compound uptake, providing a framework for its use as a tool to investigate mitochondrial function, multidrug resistance, and other cellular processes, thereby paving the way for the identification of new diagnostic and therapeutic targets.

Core Principles of this compound Uptake and Retention

This compound, a lipophilic cation, passively diffuses across cell membranes and accumulates within the mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm).[1] This accumulation is a hallmark of metabolically active cells with a high density of mitochondria.[2] However, the net intracellular retention of this compound is a dynamic process governed by the interplay between uptake and efflux.

Several key factors influence this process:

-

Mitochondrial Membrane Potential (ΔΨm): The primary driver of this compound accumulation. A higher ΔΨm results in greater uptake.

-

Plasma Membrane Potential (ΔΨp): Also contributes to the initial cellular uptake of the cationic tracer.

-

Mitochondrial Density: Tissues and tumors with a higher number of mitochondria exhibit increased this compound uptake.

-

Efflux Pumps: this compound is a substrate for multidrug resistance (MDR) proteins, primarily P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[3] Overexpression of these pumps leads to active efflux of this compound from the cell, resulting in lower net retention.

This dual-faceted mechanism makes this compound a powerful tool to simultaneously probe mitochondrial function and the activity of key drug efflux pumps.

Data Presentation: Quantitative Insights into this compound Biodistribution and Cellular Uptake

The following tables summarize key quantitative data related to the physical properties of this compound and its uptake in various contexts.

Table 1: Physical and Dosimetric Properties of Technetium-99m Sestamibi

| Property | Value | Reference |

| Physical Half-life | 6.02 hours | [2] |

| Principal Photon Energy | 140.5 keV | [1] |

| Average Effective Radiation Dose (Myocardial Perfusion Imaging) | ~12 mSv | [1] |

Table 2: Quantitative this compound Uptake in Breast Imaging Studies

| Parameter | Finding | Reference |

| Sensitivity for Breast Cancer Detection (MBI) | 91% | [4] |

| Specificity for Breast Cancer Detection (MBI) | 93% | [4] |

| Tumor-to-Background Ratio in Breast Cancer | Average of 6:1 | [5] |

| In Vivo Concentration in Healthy Breast Tissue | 0.10 ± 0.16 μCi/mL | [5] |

Table 3: Preclinical Data on this compound Uptake and Cellular Markers

| Cell/Tissue Type | Finding | Correlation | Reference |

| Parathyroid Adenoma vs. Thyroid Tissue | Higher initial uptake and slower washout in adenomas | Increased mitochondrial binding and reduced P-gp expression | [6] |

| Renal Oncocytomas and HOCTs vs. RCCs | Higher uptake in oncocytomas and HOCTs | High mitochondrial content and low MDR1 expression | [7] |

| Breast Cancer Cells | Positive association between sestamibi uptake and proliferation index | Ki67 expression and number of mitoses | [4] |

| Cardiomyopathies | Increased washout rate with advanced NYHA functional class | Impaired mitochondrial function | [8] |

Exploring Novel Molecular Targets with this compound

The established mechanisms of this compound uptake provide a foundation for investigating novel molecular targets in various disease states.

Probing Mitochondrial Heterogeneity and Dysfunction

Alterations in mitochondrial function are a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This compound can be employed as a functional probe to:

-

Identify tumors with high mitochondrial activity: this compound uptake correlates with mitochondrial density and can help stratify tumors based on their metabolic phenotype.[7] This could identify patient populations more likely to respond to therapies targeting mitochondrial metabolism.

-

Investigate the role of specific mitochondrial protein complexes: Correlating this compound uptake with the expression levels of specific mitochondrial proteins (e.g., components of the electron transport chain, mitochondrial dynamics proteins) through proteomic analysis of imaged tissues can uncover novel biomarkers of mitochondrial function.[9][10][11][12]

-

Monitor therapeutic response to mitochondrial-targeted drugs: Changes in this compound uptake following treatment with drugs that modulate mitochondrial function can serve as a non-invasive pharmacodynamic biomarker.

Interrogating the Tumor Microenvironment and Drug Resistance

The expression and activity of ABC transporters are critical determinants of chemotherapy efficacy. This compound imaging can be a valuable tool to:

-

Non-invasively assess P-gp and MRP1 function in vivo: Reduced this compound retention is indicative of high efflux pump activity, potentially predicting resistance to a wide range of chemotherapeutic agents.[3]

-

Investigate novel ABC transporters: While P-gp and MRP1 are the most well-characterized, other ABC transporters may also contribute to this compound efflux.[1][3][13][14] Studies in cell lines with engineered expression of different ABC transporters can identify new players in drug resistance.

-

Evaluate the efficacy of MDR modulators: An increase in this compound retention after administration of an MDR inhibitor can provide in vivo evidence of target engagement and functional modulation.

Imaging Cellular Senescence and Apoptosis

Emerging evidence suggests a link between mitochondrial function and cellular fate processes like apoptosis and senescence.

-

Apoptosis: Early apoptotic events often involve changes in mitochondrial membrane potential. While not a direct marker of apoptosis, changes in this compound uptake could reflect these mitochondrial alterations.

-

Cellular Senescence: Senescent cells exhibit distinct metabolic and mitochondrial characteristics.[7][15][16][17][18] Further research is warranted to explore whether this compound imaging can differentiate senescent from quiescent or proliferating cells, potentially opening new avenues for imaging age-related diseases and therapy-induced senescence.

Experimental Protocols

In Vitro Quantitative this compound Uptake Assay

This protocol outlines a general procedure for quantifying this compound uptake in adherent cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

6-well or 12-well cell culture plates

-

Technetium-99m Sestamibi (this compound)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.

-

This compound Incubation:

-

Prepare a working solution of this compound in serum-free culture medium at the desired concentration (e.g., 1-10 µCi/mL).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound-containing medium to the cells and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Washing:

-

Remove the radioactive medium and wash the cells three times with ice-cold PBS to remove unbound this compound.

-

-

Cell Lysis:

-

Add cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate.

-

-

Quantification:

-

Measure the radioactivity in the cell lysate using a gamma counter.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis: Express this compound uptake as counts per minute (CPM) per microgram of protein.

In Vivo this compound Imaging in Mouse Models of Cancer

This protocol provides a general workflow for performing this compound SPECT/CT imaging in tumor-bearing mice.[19][20][21][22][23]

Materials:

-

Tumor-bearing mice (e.g., xenograft or genetically engineered models)

-

Technetium-99m Sestamibi (this compound)

-

Anesthesia (e.g., isoflurane)

-

SPECT/CT scanner

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Maintain the animal's body temperature throughout the procedure.

-

-

This compound Administration:

-

Administer a weight-based dose of this compound (e.g., 1-5 mCi) via tail vein injection.

-

-

Uptake Period: Allow for a 60-90 minute uptake period.

-

SPECT/CT Acquisition:

-

Position the anesthetized mouse in the scanner.

-

Acquire SPECT data for a defined duration.

-

Acquire a co-registered CT scan for anatomical localization and attenuation correction.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the SPECT and CT images using appropriate software.

-

Fuse the SPECT and CT images.

-

Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).

-

Calculate the tumor-to-background ratio.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake and efflux pathways of this compound.

Caption: Workflow for a quantitative in vitro this compound uptake assay.

Caption: Workflow for in vivo this compound SPECT/CT imaging in animal models.

Conclusion

This compound's established safety profile and its unique mechanism of action make it a highly attractive tool for exploring novel molecular imaging targets. By leveraging its sensitivity to mitochondrial function and multidrug resistance, researchers can gain valuable insights into the pathobiology of a wide range of diseases. This technical guide provides a foundational understanding and practical protocols to facilitate the use of this compound in preclinical and translational research, with the ultimate goal of identifying and validating new targets for improved diagnostics and therapeutics.

References

- 1. ABC transporter research: going strong 40 years on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial uptake of sestamibi distinguishes between normal, inflammatory breast changes, pre-cancers, and infiltrating breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Initial In Vivo Quantification of Tc-99m Sestamibi Uptake as a Function of Tissue Type in Healthy Breasts Using Dedicated Breast SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sestamibi parathyroid scan - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A novel clinical indicator using Tc-99m sestamibi for evaluating cardiac mitochondrial function in patients with cardiomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparative Proteomic Profiling Identifies Reciprocal Expression of Mitochondrial Proteins Between White and Gray Matter Lesions From Multiple Sclerosis Brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Structural insights into ABC transporter mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Real-time imaging of senescence in tumors with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biomarkers of Cell Senescence Assessed by Imaging Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cellular senescence and apoptosis: How cellular responses might influence aging phenotypes [escholarship.org]

- 19. Imaging Tumor Cell Movement In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Protocol for Imaging and Analysis of Mouse Tumor Models with CUBIC Tissue Clearing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

Miraluma (Technetium-99m Sestamibi) as a Biomarker for Mitochondrial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key contributor to a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The development of robust biomarkers to assess mitochondrial function in vivo is therefore of paramount importance for both basic research and clinical drug development. Miraluma, the commercial name for the radiopharmaceutical Technetium-99m (99mTc) Sestamibi, has emerged as a valuable tool for the non-invasive imaging and quantification of mitochondrial function. This lipophilic cation accumulates in cells and subsequently within mitochondria, driven primarily by the negative mitochondrial membrane potential (ΔΨm). Consequently, the uptake and washout kinetics of this compound can serve as a surrogate measure of mitochondrial bioenergetic status. This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound as a biomarker for mitochondrial function, targeting researchers, scientists, and drug development professionals. It details experimental protocols for in vitro and in vivo applications, presents quantitative data in a structured format, and visualizes key pathways and workflows using the DOT language.

Introduction: The Principle of this compound as a Mitochondrial Biomarker

This compound (99mTc-Sestamibi) is a radiopharmaceutical agent initially developed for myocardial perfusion imaging.[1] Its utility as a biomarker for mitochondrial function stems from its physicochemical properties. As a lipophilic, cationic complex, 99mTc-Sestamibi passively diffuses across the plasma membrane and is subsequently sequestered within the mitochondria.[1] This accumulation is primarily driven by the large negative mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and respiratory activity.[1][2]

A high ΔΨm, maintained by the electron transport chain, signifies active oxidative phosphorylation and a healthy mitochondrial population. In contrast, a decrease in ΔΨm is a hallmark of mitochondrial dysfunction, often associated with cellular stress, disease, or drug-induced toxicity.[3] The extent of this compound accumulation is therefore directly proportional to the mitochondrial membrane potential. Furthermore, the rate at which this compound washes out from the tissue can also provide insights into mitochondrial integrity and function, with an accelerated washout rate often indicating mitochondrial damage.[4][5]

Quantitative Data on this compound Uptake and Washout

The following tables summarize quantitative data from various studies that have utilized this compound to assess mitochondrial function.

Table 1: In Vitro this compound Uptake and Correlation with Mitochondrial Membrane Potential (MMP)

| Cell Line | Condition | Change in MMP | Change in 99mTc-MIBI Accumulation | Reference |

| T47D (low MDR1) | FCCP (uncoupler) treatment | Dose-dependent reduction | Dose-dependent reduction, linear correlation | [6] |

| HT29 (low MDR1) | FCCP (uncoupler) treatment | Dose-dependent reduction | Dose-dependent reduction, linear correlation | [6] |

| HCT15 (high MDR1) | FCCP (uncoupler) treatment | Dose-dependent reduction | Minimally affected | [6] |

| CT26 (high MDR1) | FCCP (uncoupler) treatment | Dose-dependent reduction | Minimally affected | [6] |

| Patient-Derived Colon Cancer Cells | FCCP (uncoupler) treatment | Significant suppression | Significant reduction | [6] |

Table 2: this compound Washout Rates in Clinical and Preclinical Models of Cardiac Mitochondrial Dysfunction

| Model | Condition | This compound Washout Rate (%) | Key Findings | Reference |

| Dilated Cardiomyopathy Patients | Baseline vs. Dobutamine Stress | Increased washout correlated with impaired contractile reserve | Increased washout predicts mitochondrial dysfunction | [5][7] |

| Heart Failure Patients | Compared to healthy controls | Significantly higher in heart failure patients | Washout rate correlates with disease severity | [2][4] |

| Rat Model of Hypertensive Heart Failure | Hypertensive vs. Control | Significantly increased in failing hearts | Increased washout precedes decline in uptake | [8] |

| Rat Model (CCCP-induced dysfunction) | CCCP vs. Vehicle | 23.0 ± 4.0 vs. 9.8 ± 1.8 | Increased washout reflects decreased ΔΨm | [9] |

Experimental Protocols

In Vitro Assessment of Mitochondrial Function using this compound

This protocol describes the measurement of 99mTc-Sestamibi uptake and washout in cultured cells to assess mitochondrial function.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

99mTc-Sestamibi (this compound)

-

Phosphate-buffered saline (PBS), ice-cold

-

0.1 N NaOH

-

Gamma counter

-

24-well plates

-

Optional: Mitochondrial uncouplers (e.g., FCCP) or inhibitors of efflux pumps (e.g., verapamil)

Procedure:

Cell Plating:

-

Seed cells in 24-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

This compound Uptake Assay:

-

Pre-incubate cells with experimental compounds (e.g., drugs being tested for mitochondrial toxicity, uncouplers as controls) in culture medium for the desired time at 37°C.

-

Add 185 kBq of 99mTc-Sestamibi to each well.[6]

-

Incubate for 20-60 minutes at 37°C in a 5% CO2 incubator.[6]

-

To stop the uptake, rapidly wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 0.1 N NaOH to each well.

-

Collect the cell lysate and measure the radioactivity using a gamma counter.

-

Normalize the counts to the total protein content or cell number in parallel wells.

This compound Washout Assay:

-

Following the uptake incubation, replace the medium containing 99mTc-Sestamibi with fresh, pre-warmed medium.

-

Incubate for various time points (e.g., 30, 60, 120 minutes).

-

At each time point, collect the supernatant (containing the washed-out this compound) and lyse the cells as described above.

-

Measure the radioactivity in both the supernatant and the cell lysate.

-

Calculate the percentage of washout at each time point relative to the initial uptake.

In Vivo Assessment of Mitochondrial Function using this compound SPECT Imaging

This protocol outlines a general procedure for assessing mitochondrial function in a mouse model using Single Photon Emission Computed Tomography (SPECT) with 99mTc-Sestamibi.

Materials:

-

Animal model (e.g., mice)

-

99mTc-Sestamibi (this compound)

-

Anesthesia (e.g., isoflurane)

-

SPECT/CT scanner

-

Saline

Procedure:

Animal Preparation and Injection:

-

Anesthetize the animal using isoflurane.

-

Inject a dose of 4 MBq/g body weight of 99mTc-Sestamibi intravenously via the tail vein or retro-orbitally.[10]

SPECT/CT Imaging:

-

Position the anesthetized animal on the scanner bed.

-

Acquire early-phase SPECT images starting 10-15 minutes post-injection.[9][10]

-

Acquire a co-registered CT scan for anatomical localization.

-

For washout analysis, acquire delayed-phase SPECT images at a later time point (e.g., 3-6 hours post-injection).[9]

Image Analysis and Quantification:

-

Reconstruct the SPECT and CT images.

-

Fuse the SPECT and CT images to identify the region of interest (ROI), for example, the heart or a tumor.

-

Draw ROIs on the target tissue and a background region (e.g., mediastinum).

-

Calculate the mean or maximum radioactivity counts within the ROIs.

-

Uptake Quantification: Express uptake as a ratio of the counts in the target tissue to the background (e.g., Heart-to-Mediastinum Ratio) or as Standardized Uptake Value (SUV) if a calibration is performed.[11]

-

Washout Rate Calculation: Calculate the washout rate using the counts from the early (C_early) and delayed (C_delayed) images, corrected for radioactive decay: Washout Rate (%) = [(C_early - C_delayed) / C_early] * 100

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Caption: In Vitro this compound Assay Workflow.

Caption: In Vivo this compound SPECT Imaging Workflow.

Signaling Pathways Influencing Mitochondrial Function and this compound Uptake

The PI3K/Akt and MAPK signaling pathways are central regulators of cell survival and metabolism, and they can influence mitochondrial function. Akt, for instance, can phosphorylate and inactivate pro-apoptotic Bcl-2 family members like Bad, thereby promoting mitochondrial integrity and maintaining ΔΨm.[9]

The Bcl-2 family of proteins are key regulators of apoptosis and mitochondrial outer membrane permeabilization. Anti-apoptotic members like Bcl-2 and Bcl-xL can preserve the mitochondrial membrane potential, while pro-apoptotic members like Bax and Bak can induce its dissipation.[8][11]

References

- 1. Evaluation of Cardiac Mitochondrial Function by a Nuclear Imaging Technique using Technetium-99m-MIBI Uptake Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Myocardial Mitochondrial Membrane Potential Using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drexel.edu [drexel.edu]

- 4. agilent.com [agilent.com]

- 5. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 family proteins and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]

- 9. Systematic evaluation of 99mTc-tetrofosmin versus 99mTc-sestamibi to study murine myocardial perfusion in small animal SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

Sestamibi: A Dual-Function Molecular Probe for Apoptosis Research and Theranostics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Technetium-99m Sestamibi ([⁹⁹ᵐTc]Tc-Sestamibi), a lipophilic cationic radiopharmaceutical, has long been a cornerstone of myocardial perfusion and parathyroid imaging.[1][2] Its utility, however, extends beyond diagnostics into the intricate realm of cellular apoptosis. This technical guide elucidates the role of Sestamibi as a sophisticated tool for studying and potentially inducing programmed cell death. Its accumulation in mitochondria, driven by the organelle's negative membrane potential, not only facilitates imaging of metabolically active tissues but can also trigger the intrinsic apoptotic cascade at higher concentrations.[3][4] This dual functionality positions Sestamibi as a promising theranostic agent, capable of both identifying and treating cancerous lesions. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols derived from key studies, quantitative data, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action: From Imaging Agent to Apoptosis Inducer

Sestamibi's journey into the cell and its subsequent impact on apoptosis is a multi-step process rooted in its physicochemical properties. As a lipophilic cation, it passively diffuses across the plasma membrane and is sequestered within mitochondria, driven by the high negative mitochondrial membrane potential characteristic of metabolically active cells, such as cancer cells.[4][5]

While this accumulation is the basis for its use in tumor imaging, at elevated concentrations, the intramitochondrial aggregation of Sestamibi can become cytotoxic.[3][6] This overload is hypothesized to disrupt mitochondrial homeostasis, leading to mitochondrial damage.[6] Such damage serves as a critical trigger for the intrinsic pathway of apoptosis, a major cell death signaling cascade.[7] The process is characterized by the activation of key apoptotic effectors, including caspase-3 and the release of Apoptosis-Inducing Factor (AIF).[3][6]

The induction of apoptosis by Sestamibi appears to be concentration-dependent. In vitro studies have demonstrated a significant increase in apoptotic markers in cancer cell lines treated with high concentrations of Sestamibi (e.g., 10 µg/mL), while lower concentrations have a lesser effect.[3][6] This dose-response relationship underscores its potential for therapeutic applications.

Sestamibi-Induced Apoptosis: Signaling Pathways

The primary mechanism by which Sestamibi induces apoptosis is through the intrinsic, or mitochondrial, pathway. The accumulation of Sestamibi within the mitochondria leads to their dysfunction, initiating a cascade of events that culminate in cell death.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Technetium (99mTc) sestamibi - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 99mTc-MIBI uptake as a marker of mitochondrial membrane potential in cancer cells and effects of MDR1 and verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [99Tc]Sestamibi bioaccumulation induces apoptosis in prostate cancer cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Miraluma (Technetium-99m Sestamibi): A Technical Guide for Assessing Multidrug Resistance in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), is a primary mechanism underlying this phenomenon. These transporters actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Miraluma®, the brand name for Technetium-99m (99mTc) Sestamibi, is a lipophilic cationic radiopharmaceutical that has emerged as a valuable tool for the functional assessment of MDR in both preclinical and clinical research.[4][5] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound for evaluating MDR in cancer research.

Introduction: The Role of this compound in Multidrug Resistance

This compound was initially developed as a myocardial perfusion imaging agent.[5][6] Its utility in oncology stems from the observation that its cellular uptake and retention are inversely correlated with the expression and functional activity of key MDR efflux pumps.[4][5]

Mechanism of Action:

This compound is a substrate for both P-glycoprotein (encoded by the ABCB1 gene) and MRP1 (encoded by the ABCC1 gene).[7][8] In cancer cells with low levels of these transporters, this compound readily diffuses across the cell membrane and accumulates within the mitochondria, driven by the negative mitochondrial membrane potential.[5] However, in MDR cancer cells that overexpress P-gp and/or MRP1, this compound is actively extruded from the cell, resulting in reduced intracellular accumulation and a faster washout rate. This differential retention forms the basis of its use as a functional imaging agent for MDR.[4][9]

Key Signaling Pathways in Multidrug Resistance

The expression and activity of P-gp and MRP1 are regulated by complex signaling networks that are often dysregulated in cancer. Understanding these pathways is crucial for developing strategies to overcome MDR. This compound can be employed to assess the functional consequences of modulating these pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[4] Dysregulation of this pathway is a common event in many cancers and has been shown to upregulate the expression of P-gp, contributing to MDR.[4] Activation of the PI3K/Akt pathway can lead to the transcriptional activation of the ABCB1 gene.

Caption: PI3K/Akt signaling pathway leading to P-glycoprotein upregulation.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[4] Constitutive activation of NF-κB is observed in many cancers and is associated with the upregulation of P-gp expression, contributing to chemoresistance.[4][10] Various stimuli, including inflammatory cytokines and cellular stress, can activate the NF-κB pathway.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Overexpression of multidrug resistance-associated protein (MRP) increases resistance to natural product drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ccr.cancer.gov [ccr.cancer.gov]

- 5. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. radiopaedia.org [radiopaedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 10. NF-κB pathway and angiogenesis: insights into colorectal cancer development and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of Miraluma Scintigraphy in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miraluma®, the brand name for Technetium Tc99m Sestamibi, is a lipophilic, cationic radiopharmaceutical agent widely utilized in nuclear medicine.[1] While its clinical applications in myocardial perfusion and breast imaging are well-established, its foundational principles make it a powerful tool for preclinical and translational research, particularly in oncology and drug development.[1][2] This technical guide provides an in-depth exploration of the core principles of this compound scintigraphy for research applications, focusing on its mechanism of action, experimental protocols, and its utility in elucidating key signaling pathways.

Core Principles of this compound Uptake and Retention

The utility of this compound in research stems from its unique mechanism of cellular uptake and retention. As a lipophilic cation, Technetium-99m Sestamibi readily diffuses across the plasma membrane and accumulates within cells, driven by negative transmembrane potentials.[1] Its primary site of intracellular sequestration is the mitochondria, where the highly negative mitochondrial membrane potential acts as a strong driving force for its accumulation.[1][3] This mitochondrial avidity is a cornerstone of its application in cancer research, as many tumor cells exhibit increased mitochondrial content and membrane potential to meet their high metabolic demands.[4]

Key Factors Influencing this compound Biodistribution:

-

Mitochondrial Membrane Potential: The primary determinant of sestamibi retention. Disruption of the mitochondrial membrane potential leads to a rapid washout of the tracer.

-

Plasma Membrane Potential: Contributes to the initial uptake of the tracer into the cell.

-

P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) Expression: this compound is a substrate for these ATP-binding cassette (ABC) transporters.[1] Overexpression of P-gp and MRP1 results in active efflux of the tracer from the cell, a mechanism that forms the basis for using this compound to study multidrug resistance (MDR).

Quantitative Data Presentation

The following tables summarize quantitative data from various research studies, providing a comparative overview of this compound uptake and kinetics in different experimental settings.

| Cell Line | Drug Resistance Status | 99mTc-Sestamibi Uptake (Normalized to Control) | Reference |

| CEM | P-gp low | 1.0 | [5] |

| A7+ (CEM) | P-gp high | ~0.2 | [5] |

| 2G10 (CEM) | P-gp high | ~0.3 | [5] |

| IC10 (CEM) | P-gp high | ~0.15 | [5] |

| Table 1: Comparative uptake of 99mTc-Sestamibi in P-gp low and P-gp high expressing cancer cell lines. |

| Tumor Type | P-gp Expression | Tumor-to-Background (T/B) Ratio (Mean ± SD) | Reference |

| Lung Cancer | Positive | 1.40 ± 0.11 | [6] |

| Lung Cancer | Negative | 2.76 ± 0.60 | [6] |

| Table 2: Correlation of Tumor-to-Background ratio of 99mTc-Sestamibi with P-glycoprotein expression in lung cancer patients. |

| Condition | RIpeak (%) | Sensitivity (%) | Specificity (%) | Reference |

| Parathyroid Carcinoma | > -19.03 | 80.0 | 85.0 | [7] |

| Benign Parathyroid Lesions | ≤ -19.03 | - | - | [7] |

| Table 3: Diagnostic performance of 99mTc-Sestamibi Retention Index (RI) in differentiating parathyroid carcinoma from benign lesions. |

| This compound® Uptake Score | Histology (Non-Malignant) | Histology (Malignant) | Reference |

| Normal | 81% | 19% | [8] |

| Low, Moderate, or High | 21% | 79% | [8] |

| Table 4: Correlation of this compound® uptake with histopathological findings in breast lesions. |

Experimental Protocols

In Vitro 99mTc-Sestamibi Uptake and Efflux Assay

This protocol is designed to quantify the uptake and efflux of 99mTc-Sestamibi in cultured cancer cells, which is particularly useful for assessing P-gp function.

Materials:

-

Cancer cell lines (e.g., drug-sensitive parental line and its drug-resistant, P-gp overexpressing counterpart)

-

Cell culture medium and supplements

-

99mTc-Sestamibi

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and counter or gamma counter

-

Optional: P-gp inhibitor (e.g., Verapamil, Cyclosporin A)

Protocol:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.

-

Pre-incubation (for efflux studies): For efflux experiments, pre-incubate the cells with a known concentration of a P-gp inhibitor for 30-60 minutes at 37°C.

-

Uptake:

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Add 500 µL of fresh culture medium containing 99mTc-Sestamibi (typically 1-5 µCi/mL) to each well.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Washing:

-

To terminate the uptake, rapidly aspirate the radioactive medium.

-

Wash the cells three times with ice-cold PBS to remove extracellular tracer.

-

-

Cell Lysis and Counting:

-

Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well.

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter or measure directly in a gamma counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of each well to account for variations in cell number.

-

For efflux studies, compare the retention of the tracer in the presence and absence of the P-gp inhibitor.

-

References

- 1. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancer.ca [cancer.ca]

- 3. In vitro accumulation of technetium-99m-sestamibi in human parathyroid mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Association of tumor washout rates and accumulation of technetium-99m-MIBI with expression of P-glycoprotein in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]

Methodological & Application

Application Note and Protocol: Technetium-99m Sestamibi Cellular Uptake Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (99mTc) sestamibi (also known as Methoxyisobutylisonitrile or MIBI) is a lipophilic cationic radiopharmaceutical agent.[1] Its cellular uptake is primarily driven by the electrochemical gradients across the plasma and inner mitochondrial membranes.[1] Due to its accumulation in cells with high mitochondrial content and negative membrane potentials, 99mTc-sestamibi is widely used in nuclear medicine for myocardial perfusion imaging and tumor localization.[1][2] The cellular uptake mechanism also involves the function of multidrug resistance proteins like P-glycoprotein (Pgp) and multidrug resistance-associated protein (MRP), which can efflux the tracer from the cell.[1] This makes the 99mTc-sestamibi uptake assay a valuable tool for in vitro studies related to cancer biology, drug resistance, and mitochondrial function.

This document provides a detailed protocol for performing a 99mTc-sestamibi cellular uptake assay in an adherent cell line.

Principle of the Assay

The assay quantifies the amount of 99mTc-sestamibi accumulated by cultured cells. Cells are incubated with a known concentration of 99mTc-sestamibi for a specified period. After incubation, the extracellular radiotracer is removed by washing, and the cells are lysed. The radioactivity within the cell lysate is then measured using a gamma counter. The measured radioactivity is proportional to the cellular uptake of 99mTc-sestamibi.

Data Presentation

Table 1: Recommended Parameters for 99mTc-Sestamibi Cellular Uptake Assay

| Parameter | Recommended Value | Notes |

| Cell Seeding Density | 1 x 105 to 5 x 105 cells/well | Dependent on cell type and growth rate. Aim for 80-90% confluency on the day of the experiment. |

| 99mTc-Sestamibi Concentration | 0.3 - 10 nM | The optimal concentration may vary depending on the cell line and experimental goals.[3] |

| Incubation Time | 60 minutes | Uptake has been shown to plateau at 60 minutes in some cell lines.[3] Time-course experiments may be performed to determine the optimal time for a specific cell type. |

| Incubation Temperature | 37°C | Uptake is an active process and is significantly reduced at 4°C.[3] |

| Washing Buffer | Ice-cold Phosphate Buffered Saline (PBS) | Multiple washes are crucial to remove non-specifically bound radiotracer. |

| Cell Lysis Buffer | 1 M NaOH or 1% SDS | Ensure complete cell lysis to release all intracellular radioactivity. |

Experimental Protocols

Materials and Reagents

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

99mTc-sestamibi (prepared from a commercially available kit)

-

Cell lysis buffer (e.g., 1 M NaOH or 1% SDS)

-

Scintillation cocktail (if using a liquid scintillation counter)

-

24-well or 48-well cell culture plates

-

Pipettes and sterile tips

-

Gamma counter or liquid scintillation counter

-

Incubator (37°C, 5% CO2)

-

Water bath

Preparation of 99mTc-Sestamibi Working Solution

Note: The preparation of 99mTc-sestamibi from a kit involves handling radioactive materials and should be performed in a designated hot lab following all institutional and radiation safety guidelines.

-

Prepare the 99mTc-sestamibi according to the manufacturer's instructions provided with the kit. This typically involves the addition of a sterile, non-pyrogenic sodium pertechnetate (B1241340) (99mTcO4-) solution to the vial containing the sestamibi ligand and a reducing agent, followed by heating in a boiling water bath.

-

After preparation and cooling, determine the radioactive concentration of the stock solution using a dose calibrator.

-

Calculate the volume of the 99mTc-sestamibi stock solution needed to achieve the desired final concentration (e.g., 1-10 nM) in your assay volume.

-

Dilute the calculated volume of 99mTc-sestamibi stock solution in pre-warmed (37°C) serum-free cell culture medium to prepare the working solution. Prepare enough working solution for all wells in the experiment.

Cellular Uptake Assay Protocol

-

Cell Seeding:

-

One to two days before the experiment, seed the cells in a 24-well or 48-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Pre-incubation (Optional):

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash the cells once with 1 mL of pre-warmed PBS.

-

Add 0.5 mL of pre-warmed serum-free medium to each well and incubate for 30 minutes at 37°C. This step helps to equilibrate the cells before adding the radiotracer.

-

-

Initiation of Uptake:

-

Aspirate the medium from the wells.

-

Add the 99mTc-sestamibi working solution to each well. For a 24-well plate, a volume of 0.5 mL per well is typical.

-

To determine non-specific uptake, incubate a set of wells with the 99mTc-sestamibi working solution at 4°C or in the presence of a large excess of non-radioactive ("cold") sestamibi.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes.[3]

-

-

Termination of Uptake and Washing:

-

To stop the uptake, rapidly aspirate the radioactive medium from each well.

-

Immediately wash the cells three times with 1 mL of ice-cold PBS per well. Perform the washes quickly to minimize efflux of the radiotracer.

-

-

Cell Lysis:

-

After the final wash, aspirate all the PBS.

-

Add 0.5 mL of cell lysis buffer (e.g., 1 M NaOH or 1% SDS) to each well.

-

Incubate at room temperature for at least 30 minutes, or until the cells are completely lysed. Pipette up and down to ensure complete lysis.

-

-

Measurement of Radioactivity:

-

Transfer the lysate from each well into a counting tube.

-

Measure the radioactivity in each tube using a gamma counter. The counting window should be centered around the 140 keV photopeak of 99mTc.

-

-

Data Analysis:

-

Determine the counts per minute (CPM) for each well.

-

Calculate the specific uptake by subtracting the average CPM of the non-specific uptake wells from the CPM of the total uptake wells.

-

The results can be expressed as a percentage of the total added radioactivity or normalized to the protein concentration in each well (determined by a separate protein assay like BCA or Bradford).

-

Mandatory Visualization

Caption: Experimental workflow for the Technetium-99m sestamibi cellular uptake assay.

Caption: Simplified signaling pathway of Technetium-99m sestamibi cellular uptake and efflux.

References

Application Notes and Protocols for In Vitro Miraluma Incubation with Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miraluma, clinically known as Technetium (99mTc) Sestamibi, is a lipophilic cationic radiopharmaceutical agent. Its accumulation in tissues is driven by plasma and mitochondrial membrane potentials.[1] Malignant cells, with their higher metabolic rate and negative transmembrane potentials, often exhibit increased this compound uptake, a characteristic that is being explored for diagnostic and therapeutic (theranostic) purposes.[1][2] In vitro studies are crucial for elucidating the mechanisms of this compound uptake, retention, and its effects on cancer cell viability and signaling pathways. These application notes provide detailed protocols for the in vitro incubation of this compound with cancer cells to assess its cellular uptake, cytotoxic effects, and impact on apoptotic pathways.

Key Mechanisms of Action

This compound's primary mechanism of intracellular accumulation is passive diffusion across the plasma and mitochondrial membranes, driven by the negative membrane potential.[1][3] It is sequestered within the mitochondria due to the large negative mitochondrial membrane potential.[3] However, its retention is significantly influenced by the expression of efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[1][4] Overexpression of P-gp in cancer cells leads to increased efflux of this compound and is associated with multidrug resistance.[1][4] Furthermore, studies have shown that this compound can induce apoptosis in cancer cells, with evidence pointing towards the involvement of the intrinsic mitochondrial pathway.[5][6] The anti-apoptotic protein Bcl-2 has been shown to reduce this compound uptake, suggesting a link between the regulation of apoptosis and this compound accumulation.[7][8]

Data Presentation

Table 1: In Vitro this compound (99mTc-Sestamibi) Incubation Parameters and Effects on Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Key Findings | Reference |

| PC3 | Prostate Cancer | 0.1, 1, 10 µg/mL | 24, 48, 72, 120 h | Increased apoptosis (caspase-3 and AIF expression), reduced cell proliferation at 10 µg/mL. | [6] |

| BT-474 | Breast Cancer | 0.1, 1, 10 µg/mL | 24, 48, 72, 120 h | Significant increase in apoptosis (caspase-3 positive cells) and decreased proliferation at 10 µg/mL. | [5] |

| MCF-7 | Breast Cancer | Not specified | Not specified | Overexpression of Bcl-2 dramatically reduced 99mTc-Sestamibi uptake. | [7] |

| T47D | Breast Cancer | Not specified | Not specified | Overexpression of Bcl-2 dramatically reduced 99mTc-Sestamibi uptake. | [7] |

| MatB (wild-type) | Rat Breast Adenocarcinoma | Not specified | Not specified | High accumulation of 99mTc-Sestamibi. | |

| MatB (AdrR variant) | Doxorubicin-Resistant Rat Breast Adenocarcinoma | Not specified | Not specified | Significantly lower accumulation of 99mTc-Sestamibi, reversible with a P-gp modulator. |

Experimental Protocols

Protocol 1: Preparation of 99mTc-Sestamibi for In Vitro Studies

This protocol is a general guideline and must be performed in a licensed radiopharmacy laboratory, adhering to all safety regulations for handling radioactive materials.